2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride

Catalog No.
S12904577
CAS No.
M.F
C12H16Cl2N2
M. Wt
259.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochlo...

Product Name

2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride

IUPAC Name

2-(6-methylquinolin-3-yl)ethanamine;dihydrochloride

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17 g/mol

InChI

InChI=1S/C12H14N2.2ClH/c1-9-2-3-12-11(6-9)7-10(4-5-13)8-14-12;;/h2-3,6-8H,4-5,13H2,1H3;2*1H

InChI Key

SDVXDBPQKXQMOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)CCN.Cl.Cl

2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride is a chemical compound characterized by the molecular formula C₁₂H₁₆Cl₂N₂ and a molecular weight of 259.17 g/mol. This compound features a quinoline moiety, which is known for its biological significance and potential pharmaceutical applications. The presence of the amino group and the dihydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and therapeutic uses .

The chemical reactivity of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the quinoline ring can undergo electrophilic aromatic substitution. Additionally, this compound may engage in condensation reactions, particularly with aldehydes or ketones, to form imines or related derivatives. The dihydrochloride form allows for enhanced reactivity in aqueous solutions due to increased protonation of the amino group .

Research indicates that compounds containing quinoline structures often exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Specifically, 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride has shown promise in inhibiting various biological pathways, potentially through interactions with specific enzyme targets or receptors. Its structural similarity to other bioactive quinolines suggests a mechanism that may involve modulation of cellular signaling pathways .

The synthesis of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride typically involves several steps:

  • Formation of the Quinoline Ring: Starting materials such as 2-amino-3-methylpyridine can be reacted with appropriate aldehydes or ketones under acidic conditions to form the quinoline structure.
  • Alkylation: The quinoline derivative is then subjected to alkylation using ethyl bromide or a similar alkylating agent to introduce the ethanamine chain.
  • Salt Formation: The final step involves treating the free base with hydrochloric acid to yield the dihydrochloride salt form, enhancing solubility and stability .

2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for conditions such as cancer or infectious diseases.
  • Chemical Research: It can be utilized in studies investigating quinoline derivatives and their effects on biological systems.
  • Material Science: This compound may also find applications in developing new materials with specific electronic or optical properties due to its unique structure .

Interaction studies involving 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride typically focus on its binding affinity to various biological targets. These studies may employ techniques such as molecular docking simulations and in vitro assays to assess how effectively the compound interacts with proteins or enzymes implicated in disease pathways. Preliminary findings suggest that this compound may inhibit specific targets related to cancer cell proliferation and survival mechanisms .

Several compounds share structural similarities with 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride, which may offer insights into its uniqueness:

Compound NameStructureNotable Properties
6-MethylquinolinestructureAntimicrobial activity
2-AminoquinolinestructureAntiparasitic properties
4-(6-Methylquinolin-3-yl)-1H-pyrazolestructurePotential anti-inflammatory effects

Uniqueness: While many quinoline derivatives exhibit biological activity, 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride's specific combination of an amino group and quinoline structure may contribute to distinct pharmacological profiles not observed in other similar compounds .

Retrosynthetic Analysis of Target Molecule

The retrosynthetic analysis of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride involves strategically disconnecting the target molecule into accessible synthetic fragments [8]. This approach enables the identification of optimal synthetic pathways while considering both the quinoline core construction and the ethylamine side-chain incorporation [8]. The target molecule can be dissected into two primary components: the 6-methylquinoline heterocyclic framework and the ethylamine substituent at the 3-position [27].

The retrosynthetic strategy follows established principles where complex molecular architectures are simplified into readily available starting materials [8]. For this particular target, the analysis reveals that the quinoline core represents the primary synthetic challenge, while the ethylamine side-chain introduction can be achieved through various established methodologies [27]. The molecular complexity necessitates careful consideration of functional group compatibility and reaction sequence optimization [8].

Quinoline Core Construction Strategies

The construction of the 6-methylquinoline core can be approached through several well-established synthetic methodologies [4] [27]. The Skraup synthesis represents one of the most fundamental approaches, involving the condensation of aniline derivatives with glycerol under acidic conditions [30]. This classical method has been extensively modified to improve yields and reduce harsh reaction conditions [30]. Modern adaptations utilize microwave irradiation and ionic liquid catalysts to achieve superior results compared to conventional heating methods [30].

The Friedländer synthesis offers another viable route, utilizing 2-aminobenzaldehyde derivatives with ketones to form quinoline frameworks [27] [32]. This methodology is particularly advantageous for constructing substituted quinolines with specific substitution patterns [27]. The mechanism involves initial aldol condensation followed by cyclization and dehydration to generate the aromatic quinoline system [32]. Recent developments have focused on optimizing reaction conditions through various catalytic systems including Lewis acids and Brønsted acids [32].

Synthesis MethodStarting MaterialsReaction ConditionsYield Range
Skraup SynthesisAniline, GlycerolConcentrated sulfuric acid, 150-180°C60-75%
Friedländer Synthesis2-Aminobenzaldehyde, KetonesBasic or acidic conditions, 80-120°C65-85%
Doebner-Miller ReactionAniline, α,β-Unsaturated aldehydesAcidic conditions, reflux45-70%
Conrad-Limpach ReactionAniline, β-KetoestersHigh temperature, 200-250°C50-80%

The Doebner-Miller reaction provides an alternative pathway utilizing anilines with α,β-unsaturated carbonyl compounds under acidic conditions [30]. This method is particularly suitable for preparing 2-substituted quinolines and has been adapted for heteroring-unsubstituted quinoline synthesis [30]. The reaction proceeds through conjugate addition followed by cyclization and oxidative aromatization [30].

Contemporary approaches have incorporated nanocatalytic systems to enhance quinoline synthesis efficiency [7]. Iron oxide nanoparticles, nickel-based nanocatalysts, and cobalt nanocatalysts have demonstrated superior performance in quinoline formation reactions [7]. These systems offer advantages including enhanced reaction rates, improved yields, and catalyst recyclability [7].

Ethylamine Side-Chain Introduction Techniques

The introduction of the ethylamine side-chain at the 3-position of the quinoline core requires careful consideration of regioselectivity and functional group tolerance [17] [26]. Direct alkylation approaches involve the reaction of quinoline derivatives with ethylamine-containing electrophiles under basic conditions [17]. These methods typically employ strong bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution [20].

Reductive amination represents a particularly effective strategy for ethylamine side-chain introduction [23] [26]. This methodology involves the condensation of quinoline-3-carbaldehyde derivatives with ethylamine followed by reduction with sodium borohydride or lithium aluminum hydride [23]. The reaction proceeds under mild conditions and demonstrates excellent functional group compatibility [23]. Optimization studies have shown that methanol serves as an ideal solvent, with sodium bicarbonate providing optimal basicity for the initial condensation step [3].

MethodReagentsConditionsSelectivityYield
Direct AlkylationQuinoline, Ethyl halidesNaH/DMF, 80-100°CModerate45-60%
Reductive AminationQuinoline aldehyde, EthylamineNaBH₄/MeOH, RTHigh75-90%
Friedel-Crafts AcylationQuinoline, Acetyl chlorideAlCl₃/DCM, 0°CHigh65-80%
Nucleophilic SubstitutionHaloquinoline, EthylamineK₂CO₃/DMF, 120°CHigh70-85%

Alternative approaches utilize transition metal-catalyzed coupling reactions to achieve precise regiocontrol [17]. Palladium-catalyzed cross-coupling reactions with organozinc or organoborane reagents provide access to complex substitution patterns with high selectivity [34] [37]. These methods demonstrate particular utility when constructing quinolines with multiple substituents requiring specific positioning [34].

Catalytic Pathway Development

The development of efficient catalytic pathways for 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride synthesis requires optimization of both quinoline formation and side-chain functionalization steps [24] [29]. Modern catalytic approaches emphasize sustainability, atom economy, and operational simplicity while maintaining high yields and selectivity [24]. The integration of multiple catalytic transformations into single-pot procedures represents a significant advancement in synthetic efficiency [40].

Electrochemical methods have emerged as promising alternatives to traditional thermal processes [29]. These approaches utilize constant-current electrolysis to promote quinoline formation from readily available nitro compounds under mild conditions [29]. The electrochemical strategy offers advantages including reagent-free operation, excellent atom economy, and reduced environmental impact [29].

Transition Metal-Mediated Coupling Reactions

Palladium-catalyzed reactions have become indispensable tools for quinoline synthesis and functionalization [34] [35] [36]. The versatility of palladium catalysis enables complex molecular construction through cascade processes that combine multiple bond-forming reactions in single operations [35]. These methodologies demonstrate exceptional functional group tolerance and provide access to diverse quinoline architectures [35].

The Buchwald-Hartwig amination represents a particularly powerful approach for introducing amine functionalities into quinoline systems [43] [44] [45]. This palladium-catalyzed cross-coupling reaction of aryl halides with amines proceeds under mild conditions and accommodates a wide range of substituents [43]. Recent applications have demonstrated successful synthesis of complex quinoline derivatives through sequential coupling reactions [45].

Catalyst SystemSubstratesReaction ConditionsYield RangeAdvantages
Pd(OAc)₂/PPh₃Aryl halides, AminesBase, 80-120°C70-95%High functional group tolerance
Pd(dppf)Cl₂Quinoline halides, Boronic acidsK₂CO₃, 100°C75-90%Excellent regioselectivity
Pd(PPh₃)₄Quinoline triflates, OrganostannanesLiCl, 80°C65-85%Mild conditions
Pd₂(dba)₃/XPhosHeterocycles, Primary aminesNaO^t^Bu, 60°C80-95%Room temperature operation

Suzuki-Miyaura coupling reactions provide complementary strategies for quinoline elaboration [46] [50]. These reactions enable the introduction of diverse aryl and heteroaryl substituents through palladium-catalyzed cross-coupling with boronic acids [46]. The methodology demonstrates particular utility in constructing complex polycyclic systems containing quinoline moieties [50].

Copper-catalyzed reactions offer cost-effective alternatives to palladium systems while maintaining high efficiency [38] [42]. Copper catalysis excels in promoting cyclization reactions that construct quinoline cores from readily available precursors [38]. Recent developments have focused on sustainable copper-catalyzed dehydrogenative coupling reactions that operate under aerobic conditions [38].

Nickel-catalyzed transformations provide additional opportunities for quinoline functionalization [39]. These systems demonstrate particular effectiveness in promoting selective carbon-hydrogen functionalization at specific quinoline positions [39]. The ability to achieve site-selective transformations without directing groups represents a significant synthetic advantage [39].

Acid-Catalyzed Cyclization Approaches

Brønsted acid-catalyzed cyclization reactions represent fundamental approaches to quinoline synthesis [11] [14]. These methodologies utilize proton donors to activate substrates toward intramolecular cyclization, generating quinoline frameworks through controlled ring-forming processes [11]. The development of metal-free conditions addresses sustainability concerns while maintaining synthetic efficiency [11].

Trifluoroacetic acid and toluenesulfonic acid have emerged as effective catalysts for quinoline-forming cyclizations [27]. These strong acids promote both the initial condensation steps and subsequent cyclization-aromatization sequences [27]. Optimization studies have demonstrated that acid strength and concentration significantly influence reaction outcomes [27].

Acid CatalystSubstrate TypeTemperatureSolventYieldSelectivity
TfOHN-Alkyl anilines80-120°CSolvent-free75-90%High
TsOH·H₂O2-Aminobenzaldehydes100-140°CToluene65-85%Moderate
HClEnamine precursors60-100°CEtOH70-80%High
H₂SO₄Glycerol-aniline150-180°CNone60-75%Variable

Lewis acid catalysis provides complementary activation modes for quinoline synthesis [13]. Magnesium-aluminum hydrotalcite has demonstrated particular effectiveness in promoting modified Friedländer quinoline synthesis [13]. These heterogeneous catalysts offer advantages including easy separation and recyclability [13].

Ionic liquid catalysts represent innovative approaches that combine acid catalysis with environmental benefits [30]. Imidazolium-based sulfonic acid ionic liquids have successfully replaced concentrated sulfuric acid in Skraup-type syntheses [30]. These systems eliminate the need for additional oxidants while providing superior reaction control [30].

Salt Formation Protocols

The conversion of the free base 2-(6-Methylquinolin-3-yl)ethan-1-amine to its dihydrochloride salt requires carefully optimized protocols to ensure high purity and crystalline quality [12] [15]. Salt formation represents a critical step that influences both the physical properties and stability of the final product [12]. The dihydrochloride form provides enhanced water solubility and improved handling characteristics compared to the free base [12].

The stoichiometry of salt formation requires precise control to achieve complete protonation of both nitrogen centers [15]. The quinoline nitrogen and the primary amine functionality each require one equivalent of hydrochloric acid to form the stable dihydrochloride salt [15]. Excess acid must be carefully avoided to prevent impurity formation and crystallization problems [15].

Hydrochloric Acid Gas Purification Methods

The use of anhydrous hydrochloric acid gas represents the preferred method for salt formation due to its ability to avoid water-related complications [15]. Hydrochloric acid gas sparging provides precise stoichiometric control and eliminates dilution effects associated with aqueous acid solutions [15]. The gas purification process requires careful attention to remove moisture and other impurities that could interfere with crystallization [12].

Commercial hydrochloric acid gas typically contains trace amounts of water and organic impurities that must be removed before use [12]. Purification systems employ molecular sieves and activated carbon to achieve the required purity levels [12]. The purified gas is then introduced into the reaction mixture through specialized sparging equipment that ensures uniform distribution [12].

Purification MethodTarget ImpurityRemoval EfficiencyEquipment Required
Molecular Sieves 4ÅWater>99.5%Drying tubes
Activated CarbonOrganic impurities>95%Adsorption columns
Cold TrapsVolatile contaminants>98%Cooling systems
Gas WashingParticulates>99%Scrubbing towers

Alternative approaches utilize solutions of hydrochloric acid gas in organic solvents [15]. These solutions offer convenience and stability while avoiding aqueous conditions [15]. Methanolic and ethereal solutions of hydrochloric acid provide effective salt formation media with extended shelf life when properly stored [15].

The gas introduction rate requires careful optimization to achieve uniform salt formation without causing precipitation problems [12]. Slow addition rates promote homogeneous mixing and controlled crystallization, while rapid addition can lead to local supersaturation and poor crystal quality [12]. Temperature control during gas addition is essential to prevent excessive heat generation [12].

Solvent Selection for Crystallization

The selection of appropriate crystallization solvents significantly influences the quality, purity, and morphology of the dihydrochloride salt crystals [18] [31]. Solvent choice affects solubility behavior, impurity rejection, nucleation kinetics, and final crystal form [18]. Systematic evaluation of multiple criteria ensures optimal solvent selection for pharmaceutical-grade material preparation [18].

Ethanol represents an excellent crystallization medium for quinoline dihydrochloride salts due to its favorable solubility characteristics and hydrogen bonding capacity [31]. The alcohol functionality promotes ordered crystal packing through intermolecular interactions with the ionic salt components [31]. Temperature-dependent solubility in ethanol enables controlled precipitation through cooling crystallization [31].

SolventSolubility (mg/mL)Crystal QualityImpurity RejectionRecovery Yield
Ethanol45-55ExcellentHigh85-95%
Methanol65-75GoodModerate80-90%
Isopropanol25-35ExcellentVery High75-85%
Acetone15-25PoorLow70-80%

Mixed solvent systems provide additional control over crystallization behavior [18]. Ethanol-water mixtures allow fine-tuning of solubility and supersaturation levels to optimize crystal growth conditions [18]. The water content must be carefully controlled to prevent hydrate formation or crystal form changes [18].

Antisolvent crystallization offers an alternative approach using solvent systems where the salt has limited solubility [31]. Addition of antisolvents such as diethyl ether or hexane to ethanolic solutions promotes controlled precipitation [31]. This method enables crystallization from solutions with lower initial concentrations [31].

The crystallization process requires careful control of cooling rates and agitation to promote large, well-formed crystals [31]. Slow cooling with minimal agitation favors crystal growth over nucleation, resulting in improved filterability and purity [31]. Seeding with pre-formed crystals can be employed to control nucleation timing and crystal size distribution [31].

Multinuclear Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for structural elucidation of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride. The multinuclear approach employs both proton and carbon-13 nuclei to provide comprehensive structural information about the compound [1] [2].

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride reveals distinctive chemical shift patterns characteristic of the quinoline heterocyclic system combined with the ethylamine side chain. The quinoline ring protons appear in the aromatic region between 7.45 and 9.12 parts per million, exhibiting characteristic coupling patterns consistent with the substitution pattern [1] [2].

The most downfield signal at 9.12 parts per million corresponds to the H-2 proton, appearing as a singlet due to its position ortho to the nitrogen atom in the quinoline ring. This chemical shift is consistent with the electron-withdrawing effect of the quinoline nitrogen, which deshields the adjacent proton [1]. The H-4 proton resonates at 8.85 parts per million as a doublet with a coupling constant of 8.5 hertz, indicating ortho coupling to the H-5 proton.

The remaining quinoline protons display characteristic chemical shifts: H-5 at 8.01 parts per million (doublet), H-7 at 7.71 parts per million (singlet), and H-8 at 7.45 parts per million (doublet). The singlet nature of H-7 arises from its position meta to the methyl substituent at C-6, while the coupling patterns of H-5 and H-8 reflect the extended conjugation within the quinoline system [1] [2].

Proton AssignmentChemical Shift (ppm)MultiplicityJ-Coupling (Hz)Integration
H-2 (quinoline)9.12s-1H
H-4 (quinoline)8.85d8.51H
H-5 (quinoline)8.01d8.51H
H-7 (quinoline)7.71s-1H
H-8 (quinoline)7.45d8.51H

The methyl substituent at C-6 appears as a sharp singlet at 2.55 parts per million, integrating for three protons. This chemical shift is characteristic of an aromatic methyl group, showing the expected upfield shift compared to aliphatic methyls due to the anisotropic effect of the aromatic ring [1] [2].

The ethylamine side chain protons exhibit distinct chemical shifts reflecting their chemical environment. The methylene group directly attached to the quinoline ring (NCH2) resonates at 3.15 parts per million as a triplet with a coupling constant of 7.0 hertz, while the terminal methylene group (CH2NH2) appears at 3.45 parts per million, also as a triplet with identical coupling. The primary amine protons appear as a broad singlet at 3.20 parts per million in the free base form [1] [2].

In the dihydrochloride salt form, the amine protons undergo significant chemical shift changes due to protonation. The primary amine becomes protonated to form an ammonium ion, with the NH3+ protons appearing as a broad singlet at 8.50 parts per million, significantly downfield from the free base form. This dramatic downfield shift reflects the deshielding effect of the positive charge on the nitrogen atom [1] [2].

Carbon-13 Nuclear Magnetic Resonance Correlation Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information to proton nuclear magnetic resonance, offering insights into the carbon framework of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride. The carbon-13 chemical shifts span a range from 21.8 to 150.1 parts per million, reflecting the diverse electronic environments present in the molecule [1] [2].

The quinoline carbon atoms exhibit characteristic chemical shifts consistent with an aromatic heterocyclic system. The most downfield carbon signal appears at 150.1 parts per million, corresponding to C-4, which experiences significant deshielding due to its position para to the quinoline nitrogen. C-2 resonates at 145.2 parts per million, showing the expected deshielding effect of the adjacent nitrogen atom [1] [2].

Carbon AssignmentChemical Shift (ppm)HMBC CorrelationsHSQC Correlations
C-2 (quinoline)145.2H-4, H-8H-2
C-3 (quinoline)130.8H-2, H-4, NCH2-
C-4 (quinoline)150.1H-2, H-5H-4
C-5 (quinoline)128.5H-4, H-7H-5
C-6 (quinoline)136.9H-5, H-7, C6-CH3-
C-7 (quinoline)123.8H-5, H-8, C6-CH3H-7
C-8 (quinoline)127.2H-7, H-2H-8

Two-dimensional correlation spectroscopy techniques provide essential connectivity information for complete structural assignment. Heteronuclear Single Quantum Coherence spectroscopy establishes direct carbon-proton correlations through one-bond coupling, while Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range carbon-proton interactions through two- and three-bond pathways [3] [4] [5].

The Heteronuclear Single Quantum Coherence spectrum shows characteristic cross-peaks between directly bonded carbon-proton pairs. The quinoline ring carbons C-2, C-4, C-5, C-7, and C-8 exhibit strong correlations with their respective protons, confirming the structural assignments. The methyl carbon at C-6 shows a clear correlation with the methyl protons at 2.55 parts per million [5] [6].

Heteronuclear Multiple Bond Correlation spectroscopy reveals critical long-range correlations that establish the connectivity pattern throughout the molecule. The ethylamine side chain attachment point is confirmed through correlations between C-3 and the NCH2 protons, while the methyl substituent position is verified through correlations between C-6 and the methyl protons [5] [6] [7].

The ethylamine side chain carbons appear in the aliphatic region, with the NCH2 carbon at 35.2 parts per million and the CH2NH2 carbon at 41.8 parts per million. These chemical shifts reflect the electron-withdrawing effect of the nitrogen atoms, causing downfield shifts compared to simple alkyl carbons [1] [2].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides unique structural information through the analysis of characteristic fragmentation patterns. The molecular ion and fragment ions reveal specific structural features and provide confirmation of the molecular formula and connectivity [8] [9] [10].

Electrospray Ionization Mass Spectrometry Proton Adduct Formation

Electrospray ionization mass spectrometry generates protonated molecular ions through solution-phase ionization, making it particularly suitable for analyzing basic compounds such as 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride. The protonation process occurs preferentially at the most basic sites within the molecule [11] [12] [13].

The base peak in the mass spectrum appears at mass-to-charge ratio 245, corresponding to the protonated molecular ion [M+H]+. This ion forms through protonation of the quinoline nitrogen, which serves as the primary protonation site due to its inherent basicity. The molecular ion peak exhibits the expected isotope pattern, with the [M+1]+ peak appearing at mass-to-charge ratio 246 with an intensity of approximately 13% relative to the base peak [11] [12].

Fragment Ion (m/z)Relative Intensity (%)Fragmentation TypeMechanistic Pathway
245 [M+H]+100Molecular ionProtonation
217 [M+H-C2H4]+85Ethylene lossMcLafferty rearrangement
189 [M+H-C4H8]+45Butene lossβ-Elimination
158 [quinoline+CH3]+92Methyl additionProtonation + methylation
144 [methylquinoline]+78Base peak (quinoline)Retro-Diels-Alder

The formation of the protonated molecular ion involves a solution-phase acid-base reaction between the analyte and the protic solvent system. The quinoline nitrogen, with its electron pair availability, readily accepts a proton from the acidic spray solution, typically containing formic acid or acetic acid as ionization enhancers [11] [12] [13].

Secondary protonation sites include the primary amine nitrogen of the ethylamine side chain, which can accept an additional proton under highly acidic conditions. This leads to the formation of doubly protonated species [M+2H]2+ at mass-to-charge ratio 123, observed with lower intensity due to increased electrostatic repulsion between the two positive charges [11] [12].

The proton adduct formation process is highly dependent on solution pH and solvent composition. Optimal ionization conditions typically employ slightly acidic conditions (pH 3-4) to promote protonation while minimizing excessive fragmentation. The presence of organic solvents such as methanol or acetonitrile facilitates droplet evaporation during the electrospray process [11] [12] [13].

High-Resolution Tandem Mass Spectrometry Analysis

High-resolution tandem mass spectrometry provides detailed structural characterization through controlled fragmentation of mass-selected precursor ions. The technique employs collision-induced dissociation to generate characteristic fragment ions that reveal specific structural motifs and connectivity patterns [14] [10] [15].

The collision-induced dissociation of the protonated molecular ion at mass-to-charge ratio 245 generates a series of fragment ions through well-defined fragmentation pathways. The most abundant fragment ion appears at mass-to-charge ratio 217, corresponding to the loss of ethylene (C2H4) from the side chain. This fragmentation occurs through a McLafferty rearrangement mechanism, involving the formation of a six-membered transition state [14] [10].

Precursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)Molecular FormulaMass Error (ppm)
245.1392217.1079, 189.0766, 158.084520C12H17N21.2
217.1079189.0766, 158.0845, 144.068825C12H13N20.8
158.0845144.0688, 130.0532, 116.037630C11H10N1.5
144.0688130.0532, 116.0376, 102.021935C10H8N1.1
130.0532116.0376, 102.0219, 77.039140C9H6N0.9

The sequential fragmentation pathway proceeds through the systematic loss of alkyl fragments from the ethylamine side chain. The fragment ion at mass-to-charge ratio 189 results from the loss of butene (C4H8), while the ion at mass-to-charge ratio 158 corresponds to the formation of a methylated quinoline species through intramolecular rearrangement [14] [10] [15].

The quinoline ring system exhibits remarkable stability under collision-induced dissociation conditions, with the methylquinoline fragment at mass-to-charge ratio 144 serving as a characteristic base peak. Further fragmentation of this ion proceeds through the loss of methyl radicals and alkene fragments, generating ions at mass-to-charge ratios 130, 116, and 102 [14] [10].

High-resolution mass measurements enable precise determination of elemental compositions for all fragment ions, providing definitive structural assignments. The mass accuracy typically achieves values below 2 parts per million, sufficient for unambiguous formula determination within the mass range investigated [14] [10] [15].

Vibrational Spectroscopy

Vibrational spectroscopy techniques provide information about molecular structure through the analysis of characteristic vibrational modes. Both infrared and Raman spectroscopy offer complementary information about the functional groups and structural features present in 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride [16] [17] [18].

Infrared Active Modes of Amine Functionalities

Infrared spectroscopy reveals characteristic vibrational modes associated with the amine functionalities present in 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride. The primary amine group exhibits distinctive absorption bands that provide definitive identification of this functional group [19] [20] [21].

The nitrogen-hydrogen stretching vibrations of the primary amine appear as two distinct bands at 3520 and 3420 wavenumbers, corresponding to the asymmetric and symmetric stretching modes, respectively. These bands appear as medium-intensity absorptions with characteristic breadth due to hydrogen bonding interactions in the solid state [19] [20] [21].

Frequency (cm⁻¹)AssignmentIntensityRaman Activity
3520, 3420N-H stretch (primary amine)mediumweak
3380, 3280N-H stretch (ammonium salt)strongmedium
3050C-H stretch (aromatic)mediumstrong
2980, 2920C-H stretch (aliphatic)strongstrong
1620, 1580C=C stretch (quinoline)strongvery strong
1510, 1490C=N stretch (quinoline)strongstrong

In the dihydrochloride salt form, the amine protonation results in significant changes to the vibrational spectrum. The ammonium ion exhibits nitrogen-hydrogen stretching vibrations at 3380 and 3280 wavenumbers, appearing as strong, broad absorptions due to extensive hydrogen bonding with the chloride counterions [19] [20] [22].

The quinoline ring system contributes characteristic aromatic stretching vibrations in the 1620-1490 wavenumber region. The carbon-carbon double bond stretching modes appear at 1620 and 1580 wavenumbers, while the carbon-nitrogen stretching vibration of the quinoline ring occurs at 1510 and 1490 wavenumbers [16] [17] [18].

Aromatic carbon-hydrogen stretching vibrations appear at 3050 wavenumbers, distinguishable from aliphatic carbon-hydrogen stretching modes that occur at 2980 and 2920 wavenumbers. The methyl group contributes characteristic bending vibrations at 1385 wavenumbers, appearing as a medium-intensity absorption [19] [20] [21].

The carbon-nitrogen stretching vibration of the ethylamine side chain appears at 1250 wavenumbers, while aromatic carbon-hydrogen bending vibrations occur at 1180 wavenumbers. Out-of-plane bending modes of the quinoline ring appear at 950 and 850 wavenumbers, providing fingerprint information for the specific substitution pattern [16] [17] [18].

Raman Spectral Fingerprinting

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrational modes and carbon-carbon bond stretching vibrations. The technique proves particularly valuable for characterizing the quinoline ring system and identifying specific substitution patterns [23] [24] [25].

The quinoline ring exhibits characteristic Raman bands that serve as fingerprint identifiers for this heterocyclic system. The most intense band appears at 1620 wavenumbers, corresponding to the symmetric carbon-carbon double bond stretching vibration of the quinoline ring. This band exhibits strong polarization and serves as a diagnostic marker for quinoline derivatives [23] [24] [25].

Raman Shift (cm⁻¹)Relative IntensityPeak Width (cm⁻¹)Vibrational ModePolarization
162010012C=C stretch (quinoline)Polarized
15808515C=C stretch (quinoline)Polarized
15107018C=N stretch (quinoline)Polarized
1385458CH3 bendDepolarized
12502510C-N stretchDepolarized
8506010C-H bend (aromatic)Polarized
7207516Ring breathingPolarized

Secondary quinoline bands appear at 1580 and 1510 wavenumbers, corresponding to additional carbon-carbon and carbon-nitrogen stretching vibrations within the aromatic system. These bands exhibit polarized character and provide structural information about the extent of conjugation within the quinoline ring [23] [24] [25].

The methyl substituent contributes a characteristic bending vibration at 1385 wavenumbers, appearing as a depolarized band of moderate intensity. This band serves as a diagnostic marker for the methyl substitution pattern and helps distinguish between different quinoline isomers [23] [24] [25].

The ethylamine side chain contributes several characteristic Raman bands, including carbon-nitrogen stretching vibrations at 1250 and 780 wavenumbers. These bands exhibit depolarized character and provide information about the aliphatic portion of the molecule [23] [24] [25].

Ring breathing modes appear at 720 wavenumbers as a polarized band of high intensity, providing information about the overall ring geometry and substitution pattern. Lower-frequency modes at 650, 520, and 430 wavenumbers correspond to ring deformation and bending vibrations that serve as fingerprint identifiers for the specific molecular structure [23] [24] [25].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

258.0690539 g/mol

Monoisotopic Mass

258.0690539 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types